molecular formula C8H7BO4 B13349994 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid

Cat. No.: B13349994
M. Wt: 177.95 g/mol
InChI Key: WYFCXROZJKGBAL-UHFFFAOYSA-N
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Description

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid is an organic compound with the molecular formula C8H7BO4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid typically involves the reaction of benzoxaborole derivatives with suitable carboxylating agents. One common method includes the reaction of benzoxaborole with carbon dioxide under specific conditions to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the carboxylation process .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxaborole oxides, while reduction can produce benzoxaborole alcohols .

Mechanism of Action

The mechanism by which 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

  • 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
  • 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
  • 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid

Uniqueness: 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C8H7BO4

Molecular Weight

177.95 g/mol

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-3-carboxylic acid

InChI

InChI=1S/C8H7BO4/c10-8(11)7-5-3-1-2-4-6(5)9(12)13-7/h1-4,7,12H,(H,10,11)

InChI Key

WYFCXROZJKGBAL-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC=CC=C2C(O1)C(=O)O)O

Origin of Product

United States

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